molecular formula C15H15N3 B12928317 1H-Benzimidazol-2-amine, 1-ethyl-N-phenyl- CAS No. 116121-25-6

1H-Benzimidazol-2-amine, 1-ethyl-N-phenyl-

Katalognummer: B12928317
CAS-Nummer: 116121-25-6
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: KYKKYOKDYUPYHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde under acidic conditions to form the benzimidazole core. Subsequent alkylation with ethyl halides can introduce the ethyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Benzo[d]imidazol-2-amine: Lacks the ethyl and phenyl groups, making it less hydrophobic.

    N-Phenyl-1H-benzo[d]imidazol-2-amine: Similar structure but without the ethyl group.

    1-Ethyl-1H-benzo[d]imidazol-2-amine: Similar structure but without the phenyl group.

Uniqueness

1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both ethyl and phenyl groups, which can enhance its hydrophobicity and potentially its biological activity. This makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

116121-25-6

Molekularformel

C15H15N3

Molekulargewicht

237.30 g/mol

IUPAC-Name

1-ethyl-N-phenylbenzimidazol-2-amine

InChI

InChI=1S/C15H15N3/c1-2-18-14-11-7-6-10-13(14)17-15(18)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17)

InChI-Schlüssel

KYKKYOKDYUPYHS-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.